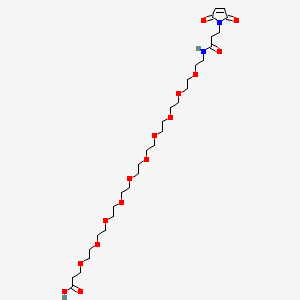
Mel41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mel41 is a melanogenesis agonist which significantly promotes melanogenesis in melanocytes by activating PHB2-interacting proteins, microtubule-associated protein light chain 3 (LC3), and upregulating the expression of microphthalmia associated transcription factor (MITF).
Applications De Recherche Scientifique
Developmental Toxicity Evaluation in Rats :
- Research conducted by Jahnke et al. (1999) assessed the developmental toxicity of melatonin in pregnant rats. The study found no adverse effects on fetal development, indicating that melatonin is non-toxic at the developmental level in this model (Jahnke et al., 1999).
Use in Neurological Diseases and Insomnia :
- Vecchierini, Kilic-Huck, and Quera-Salva (2020) summarize melatonin's therapeutic effects in neurological diseases and insomnia, highlighting its efficacy in improving sleep quality and regulating the sleep/wake rhythm in mild cognitive impairment and Alzheimer patients (Vecchierini et al., 2020).
Neuroprotective Effects in Spinal Cord Injury :
- A study by Samantaray et al. (2008) demonstrates melatonin's role in reducing neuronal death and axonal damage in rats with spinal cord injury, suggesting its potential as a neuroprotective agent (Samantaray et al., 2008).
Antioxidant Properties :
- Reiter et al. (2016) detail melatonin's effectiveness in reducing oxidative stress in various conditions, underscoring its role as a potent antioxidant and suggesting its use in age-related diseases and conditions (Reiter et al., 2016).
Cancer Treatment and Chemotherapy :
- Vijayalaxmi et al. (2002) discuss melatonin's role in cancer treatment, particularly as an adjunct to chemotherapy, highlighting its potential in reducing the side effects of chemotherapy and improving the efficacy of cancer therapies (Vijayalaxmi et al., 2002).
Inflammatory and Oxidative Stress Reduction :
- Alamili et al. (2014) studied melatonin's effects in reducing markers of inflammation and oxidative damage, suggesting its potential in clinical settings for managing such conditions (Alamili et al., 2014).
Effects on Neurobehavioral Performance :
- Rogers et al. (1998) investigated the effects of melatonin on neurobehavioral performance, finding significant impacts on various cognitive tasks, which is relevant for understanding its effects on human cognition and behavior (Rogers et al., 1998).
Osteointegration of Dental Implants :
- Cutando et al. (2008) explored the impact of melatonin on the osteointegration of dental implants, finding that topical application significantly improved implant integration in a study with Beagle dogs (Cutando et al., 2008).
Clinical Uses in Pediatrics :
- Sánchez-Barceló et al. (2011) reviewed clinical trials of melatonin treatments in children, highlighting its benefits in various pediatric conditions, especially sleep disorders (Sánchez-Barceló et al., 2011).
Combination Therapy in Cancer :
- Li et al. (2020) demonstrated that melatonin, combined with shikonin, enhances anti-cancer effects by inducing oxidative stress and modulating the SIRT3/SOD2-AKT pathway in cancer cells (Li et al., 2020).
Propriétés
Nom du produit |
Mel41 |
|---|---|
Formule moléculaire |
C23H23F5N6O |
Poids moléculaire |
494.47 |
Nom IUPAC |
N1,N1-Dimethyl-N2-(4-(perfluorophenoxy)-6-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23F5N6O/c1-33(2)11-9-29-21-30-22(34-10-5-8-13-6-3-4-7-14(13)12-34)32-23(31-21)35-20-18(27)16(25)15(24)17(26)19(20)28/h3-4,6-7H,5,8-12H2,1-2H3,(H,29,30,31,32) |
Clé InChI |
LXHVDMZHZVKVQI-UHFFFAOYSA-N |
SMILES |
FC1=C(F)C(F)=C(F)C(F)=C1OC2=NC(N3CC4=CC=CC=C4CCC3)=NC(NCCN(C)C)=N2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mel-41; Mel 41; Mel41 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)